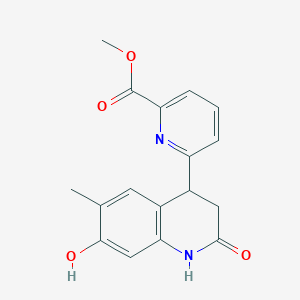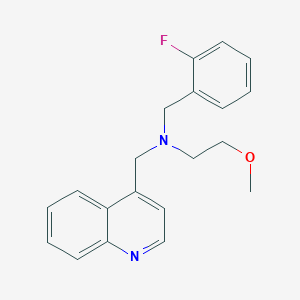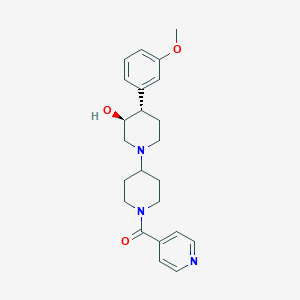![molecular formula C18H19N3O B4533824 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B4533824.png)
6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate)
Descripción general
Descripción
6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate), also known as MBT, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a complex process that involves several steps, including the condensation of 4-morpholinylmethyl aniline with 2-nitrobenzaldehyde, reduction of the nitro group, and cyclization of the resulting intermediate. The final product is obtained as a white powder that is soluble in water and organic solvents.
Mecanismo De Acción
The exact mechanism of action of 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) is not fully understood. However, several studies have suggested that 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) exerts its therapeutic effects by modulating various signaling pathways, such as the NF-kB and MAPK pathways. Additionally, 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) has been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in the development of cancer and inflammation.
Biochemical and Physiological Effects:
6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) has been shown to exhibit several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of pro-inflammatory cytokines, and reduction of oxidative stress and inflammation in the brain. Additionally, 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) has several advantages as a research tool, including its potency, selectivity, and low toxicity. Additionally, 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) is soluble in both water and organic solvents, making it suitable for various experimental conditions. However, 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) also has several limitations, including its high cost, complex synthesis method, and limited availability.
Direcciones Futuras
There are several future directions for research on 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate), including its potential use as a therapeutic agent in various disease conditions, such as cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) and to identify its molecular targets. Furthermore, the development of novel synthetic methods for 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) could improve its availability and reduce its cost, making it more accessible for research purposes.
Aplicaciones Científicas De Investigación
6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) exhibits potent anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Furthermore, 6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate) has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
4-[[2-(3H-benzimidazol-5-yl)phenyl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-2-4-16(14-5-6-17-18(11-14)20-13-19-17)15(3-1)12-21-7-9-22-10-8-21/h1-6,11,13H,7-10,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCXQOPVOYBHHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C3=CC4=C(C=C3)N=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-4-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]aniline](/img/structure/B4533742.png)

![N-(4-fluorobenzyl)-N-methyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4533751.png)
![4-(2-{1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-2-yl}ethyl)phenol](/img/structure/B4533782.png)
![3-{1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}-4(3H)-quinazolinone trifluoroacetate](/img/structure/B4533789.png)
![N-{4-[2-(allylamino)-2-oxoethyl]phenyl}butanamide](/img/structure/B4533796.png)

![{(2S,4R)-4-(dimethylamino)-1-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]pyrrolidin-2-yl}methanol](/img/structure/B4533806.png)
![1'-(2-methylbenzyl)-N-[2-(methylthio)ethyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4533808.png)
![N-butyl-2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide](/img/structure/B4533810.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,2,6-trimethylquinoline-3-carboxamide](/img/structure/B4533837.png)
![3-(3-fluorophenyl)-5-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4533847.png)
![8-(2-methoxy-6-methylbenzoyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4533853.png)